molecular formula C9H9N3O2 B1456274 Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate CAS No. 1219694-61-7

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate

Cat. No. B1456274
CAS RN: 1219694-61-7
M. Wt: 191.19 g/mol
InChI Key: RVZNTDKYTGHBHW-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate is a compound with the CAS Number: 1219694-61-7. It has a molecular weight of 191.19 .


Molecular Structure Analysis

The InChI Code for Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate is 1S/C9H9N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h3-6H,2H2,1H3 . This indicates the compound’s molecular structure and arrangement of atoms.


Physical And Chemical Properties Analysis

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate is a solid substance with a molecular weight of 191.19 .

Scientific Research Applications

Antiproliferative Agent

Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate has been studied for its potential as an antiproliferative agent . Research indicates that derivatives of this compound can inhibit the growth of lung adenocarcinoma cells . This application is particularly promising in the field of cancer therapy, where the inhibition of cell proliferation is a key strategy in combating tumor growth.

Antimicrobial Activity

The compound’s derivatives have been explored for their antimicrobial properties . These properties make it a candidate for developing new antibiotics or antiseptic agents, which are crucial in the fight against drug-resistant bacteria .

Enzyme Inhibition

Researchers have synthesized derivatives of Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate that act as enzyme inhibitors . These derivatives have shown inhibitory effects on enzymes like succinate dehydrogenase, which plays a role in the respiratory chain and energy production in cells .

Antitrypanosomal Activity

This compound has been part of studies for antitrypanosomal activity , which is the ability to combat Trypanosoma parasites. These parasites cause diseases such as sleeping sickness, making this application vital for tropical medicine .

ATP Synthase Inhibition

In the search for novel inhibitors, derivatives of Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate have been identified as potential inhibitors of mycobacterium ATP synthase . This enzyme is essential for energy production in cells, and its inhibition could be a strategy to combat tuberculosis.

Pharmacophore in Drug Design

The unique structure of Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate makes it an important pharmacophore in drug design. It can be used to create a variety of therapeutic agents with potential applications across multiple diseases .

Biomarker for Lipid Droplets in Cells

Recent studies have found that certain derivatives can serve as biomarkers for lipid droplets in cells. This application is significant for understanding metabolic diseases and the role of lipids in cell biology .

Alarming/Alerting Pheromones

Naturally occurring derivatives of this compound serve as alarming/alerting pheromones in plants and site markers in bees, insects, and moths. This application is important for ecological research and understanding animal behavior .

Future Directions

Research into pyrazolo derivatives continues to be an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties . Future research will likely focus on synthesizing structurally diverse pyrazolo derivatives and finding new and improved applications .

properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNTDKYTGHBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736483
Record name Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219694-61-7
Record name Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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